Cas no 1234902-01-2 (3-({1-(thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea)

3-({1-(Thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea is a structurally complex urea derivative featuring a thiophene-substituted piperidine core and a trifluoromethylphenyl moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its unique molecular architecture, which combines a heterocyclic thiophene ring with a piperidine scaffold and a urea linkage. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry applications. Its well-defined synthetic pathway allows for consistent purity and scalability. This compound is primarily of interest in drug discovery, particularly for targeting central nervous system (CNS) disorders or enzyme inhibition studies, owing to its balanced physicochemical properties and structural versatility.
3-({1-(thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea structure
1234902-01-2 structure
Product name:3-({1-(thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea
CAS No:1234902-01-2
MF:C19H22F3N3OS
MW:397.457693576813
CID:6177190
PubChem ID:49675451

3-({1-(thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea Chemical and Physical Properties

Names and Identifiers

    • 3-({1-(thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea
    • F5033-1228
    • 1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
    • VU0630990-1
    • AKOS024491715
    • 1234902-01-2
    • 1-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
    • 3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
    • Inchi: 1S/C19H22F3N3OS/c20-19(21,22)16-2-1-3-17(10-16)24-18(26)23-11-14-4-7-25(8-5-14)12-15-6-9-27-13-15/h1-3,6,9-10,13-14H,4-5,7-8,11-12H2,(H2,23,24,26)
    • InChI Key: GBVFLUDCKDIIOO-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CN1CCC(CNC(NC2C=CC=C(C(F)(F)F)C=2)=O)CC1

Computed Properties

  • Exact Mass: 397.14356799g/mol
  • Monoisotopic Mass: 397.14356799g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 72.6Ų
  • XLogP3: 3.8

3-({1-(thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5033-1228-1mg
3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
1234902-01-2
1mg
$54.0 2023-09-10
Life Chemicals
F5033-1228-15mg
3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
1234902-01-2
15mg
$89.0 2023-09-10
Life Chemicals
F5033-1228-10mg
3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
1234902-01-2
10mg
$79.0 2023-09-10
Life Chemicals
F5033-1228-25mg
3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
1234902-01-2
25mg
$109.0 2023-09-10
Life Chemicals
F5033-1228-40mg
3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
1234902-01-2
40mg
$140.0 2023-09-10
Life Chemicals
F5033-1228-2μmol
3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
1234902-01-2
2μmol
$57.0 2023-09-10
Life Chemicals
F5033-1228-10μmol
3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
1234902-01-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5033-1228-4mg
3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
1234902-01-2
4mg
$66.0 2023-09-10
Life Chemicals
F5033-1228-20μmol
3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
1234902-01-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5033-1228-5μmol
3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)-1-[3-(trifluoromethyl)phenyl]urea
1234902-01-2
5μmol
$63.0 2023-09-10

Additional information on 3-({1-(thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea

3-({1-(Thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea

3-({1-(Thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea is a highly specialized organic compound with the CAS Registry Number 1234902-01-2. This compound belongs to the class of ureas, which are widely studied in medicinal chemistry due to their potential pharmacological activities. The molecule features a complex structure incorporating a thiophene ring, a piperidine moiety, and a trifluoromethyl group, all of which contribute to its unique chemical properties and biological functions.

The thiophene ring in this compound is a heterocyclic aromatic structure that plays a significant role in modulating the electronic properties of the molecule. Thiophene derivatives are known for their stability and ability to participate in various chemical reactions, making them valuable in drug design. The piperidine moiety, on the other hand, introduces a six-membered amine ring with nitrogen at the 4-position, which can act as a hydrogen bond donor or acceptor, enhancing the compound's bioavailability and interaction with biological targets.

The trifluoromethyl group attached to the phenyl ring is another critical feature of this compound. Trifluoromethylation is a common strategy in medicinal chemistry to improve drug stability, increase lipophilicity, and enhance metabolic resistance. This modification can significantly influence the compound's pharmacokinetic profile, making it more suitable for therapeutic applications.

Recent studies have highlighted the potential of 3-({1-(thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea as a candidate for anticancer drug development. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism of action involves inhibition of key enzymes involved in cell proliferation and induction of apoptosis through mitochondrial pathways.

In addition to its anticancer properties, this compound has shown promise in neuroprotective applications. Preclinical studies suggest that it may alleviate neuroinflammation and protect against oxidative stress, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The thiophene ring and trifluoromethyl group are believed to contribute significantly to these effects by enhancing the molecule's ability to cross the blood-brain barrier and interact with neuronal targets.

The synthesis of 3-({1-(thiophen-3-yl)methylpiperidin-4-yl}methyl)-1-3-(trifluoromethyl)phenylurea involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the formation of the piperidine ring through cyclization reactions, followed by functionalization with the thiophene and trifluoromethyl groups. The final step involves urea formation via nucleophilic substitution or coupling reactions, ensuring optimal stereochemistry and regioselectivity.

From an analytical standpoint, this compound has been characterized using advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. These methods have provided detailed insights into its molecular structure, purity, and three-dimensional conformation, which are crucial for understanding its pharmacological behavior.

In terms of applications, 3-{(1-thiophen ̄e ̄l methyl piperidin ̄e ̄l methyl}-1-trifluoromethy pheny urea) is currently under investigation for its potential use in targeted therapies. Its ability to selectively bind to specific receptors or enzymes makes it an attractive candidate for drug development programs focused on cancer, neurodegenerative diseases, and inflammation.

Looking ahead, ongoing research aims to further optimize this compound by modifying its substituents to enhance potency, selectivity, and pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from preclinical studies to clinical trials.

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